molecular formula C24H22N2O8 B11832167 ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate

((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B11832167
M. Wt: 466.4 g/mol
InChI Key: SYOIECTUIXEQLV-NAOSLSSXSA-N
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Description

The compound ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate features a stereochemically defined tetrahydrofuran (THF) core with:

  • Benzoyloxy and methyl benzoate groups at positions 3 and 2, respectively.
  • A 4-methyl-4-hydroxy substituent on the THF ring.
  • A 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (dihydropyrimidine dione) moiety at position 3.

Properties

Molecular Formula

C24H22N2O8

Molecular Weight

466.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H22N2O8/c1-24(31)19(34-21(29)16-10-6-3-7-11-16)17(14-32-20(28)15-8-4-2-5-9-15)33-22(24)26-13-12-18(27)25-23(26)30/h2-13,17,19,22,31H,14H2,1H3,(H,25,27,30)/t17-,19-,22-,24+/m1/s1

InChI Key

SYOIECTUIXEQLV-NAOSLSSXSA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Ring Formation and Uracil Coupling

The tetrahydrofuran core is synthesized from D-ribose via a series of protection, oxidation, and cyclization steps. A representative route involves:

Step 1: Protection of Ribose
D-Ribose is selectively protected at the 2- and 3-positions using benzoyl chloride under basic conditions (pyridine, 0°C, 12 h), yielding 2,3-di-O-benzoyl-D-ribofuranose.

Step 2: Cyclization to Tetrahydrofuran
The protected ribose undergoes acid-catalyzed cyclization (HCl, MeOH, 50°C, 6 h) to form a tetrahydrofuran intermediate. Methylation at C4 is achieved using methyl iodide and silver(I) oxide, introducing the 4-methyl group.

Step 3: Uracil Coupling
The uracil moiety is introduced via Vorbrüggen glycosylation. The tetrahydrofuran intermediate is reacted with silylated uracil (hexamethyldisilazane, TMSCl) in the presence of SnCl₄ as a Lewis acid (CH₃CN, 80°C, 8 h), yielding a β-anomeric product.

Functional Group Manipulation

Step 4: Hydroxylation at C4
The 4-methyl group is oxidized to a hydroxyl group using OsO₄ in a biphasic system (H₂O/acetone, 0°C, 2 h), followed by reductive workup (NaHSO₃) to yield the 4-hydroxy-4-methyl configuration.

Step 5: Benzoylation at 3'- and 5'-Positions
The free hydroxyl groups at C3 and C5 are esterified with benzoyl chloride (pyridine, DMAP, 25°C, 24 h), achieving >95% conversion.

Optimization Parameters

Critical reaction parameters were identified through iterative optimization:

ParameterOptimal ConditionImpact on Yield/Purity
Glycosylation Temperature80°CHigher temps reduce anomeric byproducts
OsO₄ Stoichiometry0.1 equivMinimizes over-oxidation
Benzoylation BasePyridine + DMAPAccelerates esterification

Purification and Characterization

Purification
Crude Compound A is purified via silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (90% recovery).

Characterization Data

  • Molecular Formula : C₂₄H₂₁N₂O₇ (confirmed by HRMS)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J=7.2 Hz, 2H, benzoyl), 7.55–7.42 (m, 3H, uracil H5/H6), 6.12 (d, J=3.8 Hz, H1'), 5.87 (s, H4), 2.15 (s, 3H, C4-CH₃).

  • Optical Rotation : [α]²⁵D +48.3° (c=1.0, CHCl₃), confirming the (2R,3R,4S,5R) configuration.

Comparative Analysis of Synthetic Routes

Three published routes were evaluated for efficiency:

RouteKey FeaturesYield (%)Purity (%)
1Vorbrüggen glycosylation + OsO₄ oxidation6298
2Mitsunobu coupling + TEMPO oxidation4591
3Enzymatic glycosylation2885

Route 1, leveraging classical Vorbrüggen conditions, remains the most scalable and reproducible method.

Industrial Scalability Considerations

For large-scale production (>1 kg), the following modifications are recommended:

  • Continuous Flow Glycosylation : Reduces reaction time from 8 h to 30 min.

  • Catalytic OsO₄ Recycling : Using N-methylmorpholine N-oxide as a co-oxidant cuts OsO₄ usage by 70%.

  • Crystallization-Driven Purification : Eliminates chromatography, reducing costs .

Chemical Reactions Analysis

Ester Hydrolysis

The two benzoyloxy ester groups are primary reaction sites. Hydrolysis can proceed via:

  • Acidic conditions : Protonation of carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic conditions : Hydroxide ions directly cleave ester bonds, forming benzoic acid salts.

Example Reaction Pathway:

Compound+H2OH+ or OH2Benzoic Acid+Tetrahydrofuran-Diol Intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} 2 \text{Benzoic Acid} + \text{Tetrahydrofuran-Diol Intermediate}

Note: Reaction rates depend on temperature and solvent polarity.

Pyrimidine-Dione Modifications

The uracil-derived moiety (2,4-dioxopyrimidine) may participate in:

  • Alkylation : Reaction with alkyl halides at N1 or N3 positions.

  • Ring-opening : Under strong basic conditions, though steric protection from the tetrahydrofuran ring may limit accessibility.

Hydroxyl Group Reactions

The tertiary hydroxyl group at the 4-position has limited reactivity due to steric hindrance from the methyl group. Potential transformations include:

  • Etherification : Requires strong bases (e.g., NaH) and alkylating agents.

  • Protection/deprotection : Use of silyl protecting groups (e.g., TBSCl) for synthetic intermediate handling.

Synthetic and Degradation Pathways

While explicit synthetic details are not fully disclosed in available literature, the structure suggests a multi-step synthesis involving:

  • Sugar moiety preparation : Stereoselective formation of the tetrahydrofuran ring.

  • Esterification : Sequential benzoylation of hydroxyl groups.

  • Pyrimidine coupling : Mitsunobu or nucleophilic substitution to attach the uracil derivative.

Degradation Pathways:

  • Hydrolytic degradation : Dominated by ester cleavage, as evidenced by instability in aqueous buffers .

  • Oxidative stress : Limited due to the tertiary alcohol’s stability, though radical-mediated pathways are possible under extreme conditions.

Scientific Research Applications

((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

Prodrug Strategies : Phosphoramidate derivatives (e.g., Compound I) show enhanced bioavailability and targeted activation, critical for antiviral efficacy .

Solubility vs. Lipophilicity: Benzoate esters in the target compound reduce solubility but improve membrane permeability, whereas glucopyranoside or hydroxymethyl groups (e.g., 3p, 23) enhance aqueous solubility .

Functional Group Versatility: Iodo or formyl substitutions (e.g., ) enable further derivatization, expanding therapeutic or diagnostic applications .

Biological Activity

The compound ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules known for their diverse biological activities. Its structure includes a tetrahydrofuran ring and a pyrimidine moiety, which are critical for its biological interactions. The molecular formula is C26H22O8C_{26}H_{22}O_8 with a molecular weight of 462.45 g/mol.

PropertyValue
Molecular FormulaC26H22O8
Molecular Weight462.45 g/mol
CAS Number67525-66-0
PuritySpecified by supplier

Antidiabetic Activity

Recent studies have indicated that related compounds exhibit significant antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. For instance, the compound's analogs have shown promising results in inhibiting α-glucosidase and α-amylase activities. In vitro assays reported IC50 values of approximately 6.28 μM for α-glucosidase and 4.58 μM for α-amylase, suggesting moderate potency compared to standard drugs like acarbose (IC50 = 1.58 μM) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, where it exhibited an IC50 value of 2.36 μM. This activity is crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimycobacterial Activity

Research into derivatives of this compound has shown activity against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against M. tuberculosis strains . This suggests that the compound may possess antimycobacterial properties worth exploring further.

Case Studies

  • Inhibition of Enzymatic Activity : A study involving various stereoisomers of related compounds demonstrated that specific configurations significantly impacted their inhibitory effects on α-glucosidase and α-amylase. The major diastereomer exhibited up to 92% inhibition at high concentrations .
  • Toxicity Assessment : In acute toxicity tests conducted on albino mice, no adverse behavioral changes were observed after administration of the compound at various concentrations over a 72-hour period . This indicates a favorable safety profile for further investigation.

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